4-Chlorothiazole-2-sulfonamide
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Overview
Description
4-Chlorothiazole-2-sulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for their broad-spectrum antimicrobial properties. This compound features a thiazole ring substituted with a chlorine atom at the fourth position and a sulfonamide group at the second position. Sulfonamides have been widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Mechanism of Action
Target of Action
4-Chlorothiazole-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid metabolism cycle . This disruption affects the production of purines and the synthesis of DNA in bacteria . As a result, the bacterial cell cannot replicate or function properly, leading to its death .
Pharmacokinetics
They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts critical cellular functions in bacteria, including DNA synthesis . This leads to the death of the bacterial cell, thereby exerting its antibacterial effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonamides, including this compound, are known to be widespread xenobiotic pollutants . In the environment, bacteria have developed various strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . These environmental interactions can potentially influence the efficacy and action of this compound.
Biochemical Analysis
Biochemical Properties
4-Chlorothiazole-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are crucial in various biochemical reactions. The compound interacts with these enzymes, inhibiting their function and playing a role in treating a diverse range of disease states .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an effect on bacterial cells, including strategies used by bacteria to cope with these bacteriostatic agents .
Molecular Mechanism
The mechanism of action of this compound involves its competitive inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby affecting the bacteria’s ability to synthesize DNA .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
This compound is involved in the folic acid metabolism pathway . It inhibits the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Transport and Distribution
Sulfonamides, including this compound, are widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . They are metabolized mainly by the liver and excreted by the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-2-sulfonamide typically involves the reaction of 4-chlorothiazole with sulfonamide precursors. One common method includes the oxidative chlorination of thiol derivatives to form sulfonyl chlorides, which are then reacted with amines to produce sulfonamides . Another approach involves the use of sulfonyl fluorides activated by calcium triflimide and DABCO, which react with amines under mild conditions to yield sulfonamides .
Industrial Production Methods: Industrial production of this compound often employs high-yielding and scalable methods such as microwave irradiation for direct synthesis from sulfonic acids or their sodium salts . These methods are favored for their efficiency and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothiazole-2-sulfonamide undergoes various chemical reactions, including:
Substitution: Reaction with amines to form sulfonamides.
Common Reagents and Conditions:
Oxidative Chlorination: Hydrogen peroxide and thionyl chloride.
Aminosulfonylation: Aryldiazonium tetrafluoroborates, DABCO·(SO₂)₂, and N-chloroamines under copper catalysis.
Major Products: The primary product of these reactions is this compound itself, along with various derivatives depending on the specific amines used in the reactions.
Scientific Research Applications
4-Chlorothiazole-2-sulfonamide has diverse applications in scientific research, including:
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: 4-Chlorothiazole-2-sulfonamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its chlorine substitution at the fourth position and sulfonamide group at the second position differentiate it from other sulfonamides, potentially offering unique interactions and applications in various fields .
Properties
IUPAC Name |
4-chloro-1,3-thiazole-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLZCBKKIWNSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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